molecular formula C4H6ClNO2 B091985 N-acetyl-2-chloroacetamide CAS No. 17368-73-9

N-acetyl-2-chloroacetamide

Cat. No. B091985
CAS RN: 17368-73-9
M. Wt: 135.55 g/mol
InChI Key: AYETZOVOIOQESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-2-chloroacetamide derivatives are a class of compounds that have been synthesized and studied for various applications, including their potential therapeutic effects, herbicidal activities, and as ligands for metal complexes. These compounds are characterized by the presence of an acetyl group attached to a nitrogen atom, which is also connected to a chloroacetamide moiety. The interest in these compounds stems from their diverse biological activities and their utility in the synthesis of heterocyclic systems .

Synthesis Analysis

The synthesis of N-acetyl-2-chloroacetamide derivatives involves chloroacetylation of corresponding aryl amines or other starting materials. For instance, a novel anilidoquinoline derivative was synthesized and evaluated for its efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects . Another approach described the synthesis of various N-aryl 2-chloroacetamides through chloroacetylation, which could undergo nucleophilic substitution reactions leading to the formation of heterocyclic systems . Additionally, a synthetic approach based on C-amidoalkylation of aromatics with a chloroacetamide derivative was developed, showcasing the scope and limitations of this method . Herbicidally active N-(1-Arylethenyl)-2-chloroacetamides were also synthesized, with some derivatives showing high activity against upland weeds .

Molecular Structure Analysis

The molecular structure of N-acetyl-2-chloroacetamide derivatives has been elucidated using various techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of N-(2-chlorophenyl)acetamide was determined, revealing the conformation of the N-H bond and its syn relationship to the ortho-chloro substituent . The crystal structures of potential tyrosinase inhibitors, including N-(4-acetylphenyl)-2-chloroacetamide, were reported, providing insights into the planarity and dihedral angles of the molecular geometry . Similarly, the synthesis and crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide were determined, contributing to the understanding of the compound's molecular conformation .

Chemical Reactions Analysis

N-acetyl-2-chloroacetamide derivatives exhibit reactivity towards various nucleophiles due to the presence of the chlorine atom, which can be easily replaced. This reactivity is exploited to synthesize heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene . The chemical reactivity also plays a role in the formation of metal complexes, as seen in the synthesis of manganese(II), cobalt(II), cadmium(II), and mercury(II) complexes with a ligand derived from N-acetyl-2-chloroacetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetyl-2-chloroacetamide derivatives are influenced by their molecular structure and the substituents present on the aromatic ring. These properties are crucial for their biological activity and interaction with various targets. For instance, the crystal structure analysis provides information on hydrogen bonding patterns and molecular packing, which can affect the solubility and stability of the compounds . The optical properties of these compounds, such as solvatochromic effects, have also been investigated, revealing their behavior in different solvent environments .

Scientific Research Applications

1. Biological Potential and Pharmacokinetics

N-acetyl-2-chloroacetamide, particularly its variants like N-(substituted phenyl)-2-chloroacetamides, has been studied for its biological potential. Research has utilized chemometric approaches to predict essential properties like lipophilicity, which affect biological activity. The application of Lipinski and Ghose’s rules indicated that these chloroacetamides meet theoretical requirements for bioactive compounds. Thin-layer chromatography and chemometric methods like Cluster Analysis and Principal Component Analysis have been employed to understand the compound's lipophilicity and pharmacokinetics in preclinical research (Vastag, Apostolov, & Matijević, 2018).

2. Assessment of Biological Activity

The lipophilicity of newly synthesized N-(substituted phenyl)-2-chloroacetamides was investigated to determine their potential biological activity. Using reversed-phase thin-layer chromatography and mathematical models, the effects of substituents on the lipophilicity were analyzed. The research confirmed that chromatographic retention parameters could estimate the potential biological activity of these compounds (Apostolov, Vastag, Matijević, & Petrović, 2015).

3. Herbicidal Activities

N-acetyl-2-chloroacetamide derivatives have been synthesized and tested for their herbicidal activities. For example, certain chloroacetamides were found to be highly effective against upland weeds. These findings highlight the compound's potential in agricultural applications (Okamoto et al., 1991).

4. Anaerobic Biodegradation

The anaerobic biodegradation of acetochlor, a chloroacetamide herbicide, was studied to understand its environmental impact. The research involved using anaerobic sludge for biodegradation, identifying metabolites, and proposing an anaerobic degradation pathway. This study is significant for understanding the environmental fate of chloroacetamide herbicides (Liu et al., 2020).

5. Molecular Dynamics Simulations

Studies have also involved embedding N-acetyl-p-aminophenol molecules in high-density lipoprotein to understand its interaction at the molecular level. These computer simulations, performed at various temperatures including physiological ones, offer insights into the behavior of acetaminophen in biological systems (Gburski & Raczyńska, 2016).

6. Analytical Method Development

Research has been conducted to optimize and validate analytical methods for detecting related and degradation products in pharmaceutical formulations containing N-acetyl-2-chloroacetamide derivatives. Such studies are crucial for ensuring the safety and efficacy of pharmaceutical products (Damjanoska et al., 2020).

Safety And Hazards

The safety data sheets of similar compounds indicate that they may be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

N-acetyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYETZOVOIOQESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368280
Record name N-acetyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-2-chloroacetamide

CAS RN

17368-73-9
Record name N-acetyl-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.